3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole
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Overview
Description
3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and nitrophenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the methyl and nitrophenyl groups.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of 3-(Difluoromethyl)-4-methyl-1-(4-aminophenyl)-1H-pyrazole.
Substitution Reactions: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitrophenyl group can participate in electron transfer reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the difluoromethyl group, resulting in different chemical properties.
3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole: Similar but without the methyl group on the pyrazole ring.
Uniqueness
The presence of the difluoromethyl group in 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its interactions in biological systems and its potential as a drug candidate .
Biological Activity
3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Synthesis of this compound
The synthesis of this pyrazole derivative typically involves multi-step reactions, including cyclocondensation and functional group modifications. The general synthetic pathway includes:
- Cyclocondensation Reaction : Combining appropriate hydrazine derivatives with carbonyl compounds.
- Functionalization : Introducing difluoromethyl and nitrophenyl groups through electrophilic substitutions or coupling reactions.
Biological Activities
The biological activities of pyrazole derivatives, including this compound, encompass a wide range of pharmacological effects:
Antimicrobial Activity
Pyrazoles have demonstrated notable antimicrobial properties against various bacterial and fungal strains. For instance, research indicates that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In vitro assays reveal that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research indicates that certain pyrazole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. These compounds may modulate pathways involved in oxidative stress and neuronal survival .
Case Studies
Case Study 1: Anti-inflammatory Activity Assessment
A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using mouse models. The results indicated that compounds with similar structures to this compound significantly reduced edema and inflammatory markers compared to controls .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of several pyrazoles was assessed against clinical isolates. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, demonstrating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is often influenced by the substitution patterns on the pyrazole ring. Key findings include:
- Difluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
- Nitrophenyl Substitution : Contributes to increased interaction with biological targets, enhancing potency against specific pathways.
Properties
Molecular Formula |
C11H9F2N3O2 |
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Molecular Weight |
253.20 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H9F2N3O2/c1-7-6-15(14-10(7)11(12)13)8-2-4-9(5-3-8)16(17)18/h2-6,11H,1H3 |
InChI Key |
BGNICNLEWAAOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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